![molecular formula C24H23N3O5S B1662636 N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 ) CAS No. 330829-30-6](/img/structure/B1662636.png)

N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 )

Vue d'ensemble

Description

MRT 10 est un composé synthétique connu pour son rôle d'antagoniste du récepteur smoothened à sept transmembranes (Smo). Ce récepteur est un élément crucial de la voie de signalisation Hedgehog, qui est impliquée dans divers processus de développement et a été impliquée dans la progression de certains cancers .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de MRT 10 implique plusieurs étapes, en partant de précurseurs disponibles dans le commerce. Les étapes clés comprennent généralement :

Formation de la structure centrale : Ceci implique la construction de l'échafaudage central de MRT 10 par une série de réactions de condensation et de cyclisation.

Modifications des groupes fonctionnels : Introduction de groupes fonctionnels spécifiques qui sont essentiels à l'activité de MRT 10. Cela peut impliquer des réactions d'halogénation, d'alkylation ou d'acylation.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie afin d'assurer une pureté et un rendement élevés.

Méthodes de production industrielle

Dans un contexte industriel, la production de MRT 10 serait mise à l'échelle en utilisant des conditions réactionnelles optimisées afin de maximiser le rendement et de minimiser les coûts. Cela implique souvent l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et une efficacité constantes.

Analyse Des Réactions Chimiques

Types de réactions

MRT 10 peut subir diverses réactions chimiques, notamment :

Oxydation : MRT 10 peut être oxydé pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur MRT 10, modifiant potentiellement son affinité de liaison au récepteur smoothened.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant ou modifiant les propriétés du composé.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.

Réactifs de substitution : Agents halogénants, halogénures d'alkyle.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation pourrait produire des dérivés hydroxylés, tandis que la substitution pourrait introduire des groupes alkyle ou aryle.

Applications de la recherche scientifique

MRT 10 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier la voie de signalisation Hedgehog et son rôle dans divers processus chimiques.

Biologie : Aide à comprendre les mécanismes moléculaires de la différenciation cellulaire et du développement.

Médecine : Investigé pour son potentiel dans le traitement des cancers qui impliquent une signalisation Hedgehog aberrante.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant le récepteur smoothened.

Mécanisme d'action

MRT 10 exerce ses effets en se liant au récepteur smoothened, inhibant ainsi la voie de signalisation Hedgehog. Cette voie est cruciale pour la croissance et la différenciation cellulaires. En bloquant cette voie, MRT 10 peut empêcher la prolifération des cellules cancéreuses qui dépendent de la signalisation Hedgehog pour leur croissance .

Applications De Recherche Scientifique

MRT 10 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the Hedgehog signaling pathway and its role in various chemical processes.

Biology: Helps in understanding the molecular mechanisms of cell differentiation and development.

Medicine: Investigated for its potential in treating cancers that involve aberrant Hedgehog signaling.

Industry: Used in the development of new therapeutic agents targeting the smoothened receptor.

Mécanisme D'action

MRT 10 exerts its effects by binding to the smoothened receptor, thereby inhibiting the Hedgehog signaling pathway. This pathway is crucial for cell growth and differentiation. By blocking this pathway, MRT 10 can prevent the proliferation of cancer cells that rely on Hedgehog signaling for growth .

Comparaison Avec Des Composés Similaires

Composés similaires

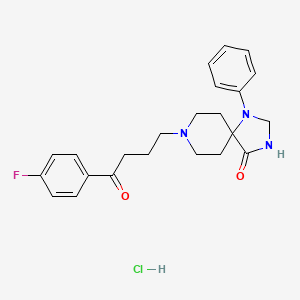

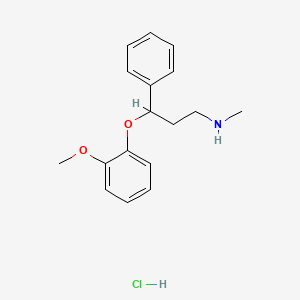

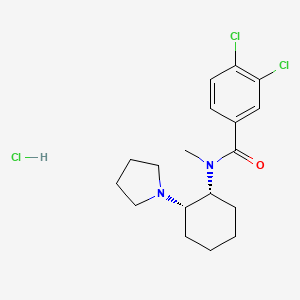

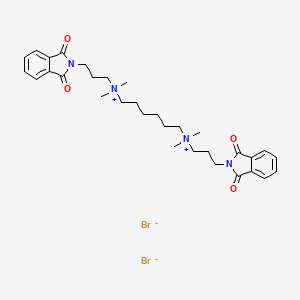

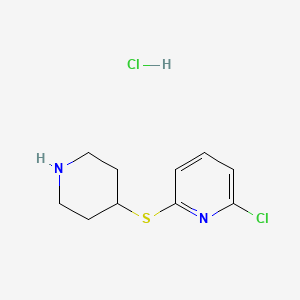

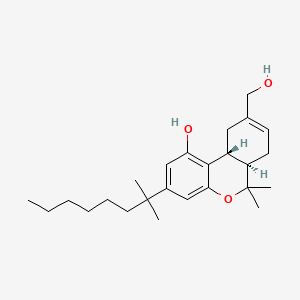

Cyclopamine : Un autre antagoniste du récepteur smoothened, mais avec un site de liaison et un mécanisme différents.

Vismodegib : Un médicament approuvé cliniquement qui cible le récepteur smoothened, utilisé dans le traitement du carcinome basocellulaire.

Unicité de MRT 10

MRT 10 est unique en raison de sa haute spécificité et de sa puissance en tant qu'antagoniste du récepteur smoothened. Son site de liaison distinct et son mécanisme d'action en font un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

N-[(3-benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5S/c1-30-19-12-16(13-20(31-2)21(19)32-3)23(29)27-24(33)26-18-11-7-10-17(14-18)25-22(28)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,25,28)(H2,26,27,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQVEZQDNHMQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90980483 | |

| Record name | N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6384-24-3, 330829-30-6 | |

| Record name | N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 330829-30-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for MRT-10 and its downstream effects?

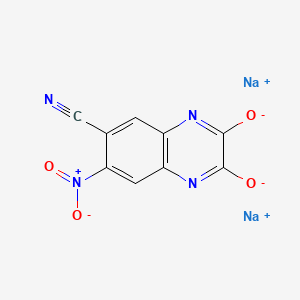

A1: MRT-10 acts as a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway [, , ]. By inhibiting Smo, MRT-10 disrupts the Hh pathway, leading to downstream effects such as the inhibition of target gene expression and ultimately, the suppression of tumor cell proliferation [, , ].

Q2: How does the structure of MRT-10 contribute to its activity as a Smo antagonist?

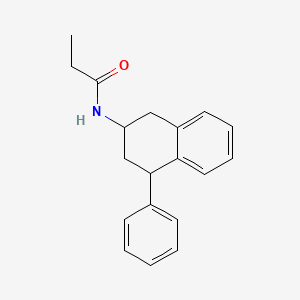

A2: The structure of MRT-10 was optimized based on a pharmacophoric model for Smo inhibitors []. This model, derived from experimental data, highlighted the importance of three hydrogen bond acceptor groups and three hydrophobic regions []. Further structure-activity relationship (SAR) studies revealed that modifications to the acylthiourea core of MRT-10, specifically conversion to acylurea or acylguanidine derivatives, could retain or even enhance potency against the Hh pathway []. These findings suggest that specific hydrogen-bonding interactions within the Smo binding pocket are crucial for the activity of MRT-10 and its analogues [].

Q3: How does the potency of MRT-10 compare to other known Smo antagonists?

A3: MRT-10 demonstrates potent inhibitory activity against the Hh signaling pathway, comparable to or even exceeding that of established Smo antagonists like cyclopamine and Cur61414 [, ]. Notably, MRT-10 and its close structural analog, the acylguanidine derivative MRT-83, exhibit nanomolar IC50 values in various cell-based assays and effectively block BODIPY-cyclopamine binding to human Smo []. This level of potency rivals that of the clinical candidate GDC-0449, highlighting the therapeutic potential of MRT-10 and its derivatives [].

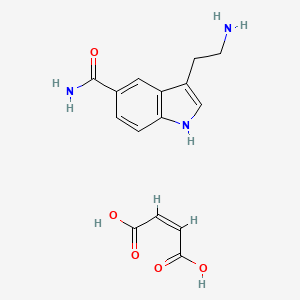

Q4: Has MRT-10 demonstrated efficacy in in vivo models?

A4: Yes, MRT-83, a potent acylguanidine derivative structurally related to MRT-10, has shown promising results in an in vivo model []. When stereotaxically injected into the lateral ventricle of adult mice, MRT-83 effectively inhibited the expression of Patched (Ptc) transcripts induced by Shh injection in the subventricular zone, a key area of adult neurogenesis []. This finding indicates that MRT-83, and by extension, the MRT family of compounds, can effectively block Shh signaling in vivo, further supporting their potential as therapeutic agents [].

Q5: Are there any known resistance mechanisms to MRT-10 or related compounds?

A5: While specific resistance mechanisms to MRT-10 have not been explicitly detailed in the provided research, the emergence of resistance to Smo antagonists is a known challenge in clinical settings []. Further investigation is needed to determine if MRT-10 might overcome these resistance mechanisms or if cross-resistance with existing Smo inhibitors is a concern.

Q6: What are the potential applications of MRT-10 and its derivatives in research and drug development?

A6: MRT-10 and its analogs represent valuable tools for further dissecting the complexities of Smo and Hh signaling [, ]. Their potent inhibitory activity and diverse chemical structures provide a platform for designing new generations of Smo antagonists with improved pharmacological properties. The development of such compounds holds significant promise for treating Hh-dependent tumors and potentially other diseases where modulating this pathway could be beneficial.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662568.png)